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Compound of Interest

Compound Name:
N-(adamantan-1-yl)-2-

chloropropanamide

CAS No.: 90477-15-9

Cat. No.: B2929224

Get Quote

Executive Summary
This technical guide analyzes the pharmacological utility of coupling the adamantane scaffold—

a lipophilic, diamondoid cage—with the chloroacetamide moiety, a reactive electrophilic

warhead. While adamantane derivatives (e.g., amantadine, memantine) are established NMDA

receptor antagonists and viral M2 channel blockers, the incorporation of a chloroacetamide

group introduces Targeted Covalent Inhibition (TCI) capabilities.

This guide explores the structural rationale, synthetic pathways, and therapeutic applications of

these compounds, specifically focusing on their role as inhibitors of 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1) in metabolic disorders and their potential as precursors for anti-tuberculosis agents.

Part 1: Structural Rationale & Mechanism
The pharmacological potency of adamantane-based chloroacetamides stems from the synergy

between two distinct chemical domains:
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The Adamantane Cage (The Anchor):

Lipophilicity: High logP values facilitate blood-brain barrier (BBB) penetration and cellular

membrane traversal.

Steric Bulk: The rigid

cage fills hydrophobic pockets in enzyme active sites (e.g., the lipophilic binding domain of
11

-HSD1), improving binding affinity (

).

Metabolic Stability: The cage resists oxidative metabolism, prolonging the half-life of the

pharmacophore.

The Chloroacetamide Group (The Warhead):

Electrophilicity: The

-carbon is susceptible to nucleophilic attack.

Covalent Modification: It acts as an alkylating agent, forming irreversible thioether bonds

with non-catalytic or catalytic cysteine residues (Cys-SH) in target proteins.

Mechanism of Action: Cysteine Alkylation
The primary mechanism involves an

reaction where a specific cysteine thiolate within the target protein attacks the

-carbon of the chloroacetamide, displacing the chloride ion.
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Figure 1: Mechanism of Targeted Covalent Inhibition. The adamantane anchor positions the

molecule, allowing the chloroacetamide warhead to alkylate a specific cysteine residue.

Part 2: Therapeutic Targets
Metabolic Disorders: 11 -HSD1 Inhibition
11

-HSD1 converts inactive cortisone to active cortisol.[1] Excess cortisol in adipose tissue
contributes to insulin resistance and obesity.

Role of Adamantane: The bulky adamantyl group occupies the large hydrophobic binding

pocket of 11

-HSD1, conferring high selectivity over the related 11

-HSD2 enzyme (which regulates blood pressure).

Efficacy: Adamantane-based inhibitors have demonstrated

values in the low nanomolar range (e.g., <10 nM) in human and murine assays.

Infectious Diseases (TB & Viral)
Tuberculosis:

-(adamantan-1-yl)-2-chloroacetamide serves as a critical intermediate for synthesizing anti-
tubercular agents that disrupt the mycobacterial cell wall.

Viral M2 Channels: While amantadine resistance is widespread, chloroacetamide derivatives

are being explored to covalently lock viral ion channels, preventing the conformational

changes required for viral uncoating.

Part 3: Synthetic Pathways
The synthesis of
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-(adamantan-1-yl)-2-chloroacetamide is a classic Schotten-Baumann reaction or nucleophilic
acyl substitution.

Synthetic Workflow

1-Adamantylamine
(Nucleophile)

Reaction: DCM, 0°C to RT
Dropwise Addition

Chloroacetyl Chloride
(Acylating Agent)

Triethylamine (Et3N)
(Proton Scavenger)

Workup: Wash with NaHCO3
Dry over Na2SO4

N-(adamantan-1-yl)-2-chloroacetamide
(White Solid)
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Figure 2: Synthetic pathway for N-(adamantan-1-yl)-2-chloroacetamide. Note the requirement

for a proton scavenger to neutralize HCl.

Part 4: Experimental Protocols
Protocol A: Synthesis of N-(adamantan-1-yl)-2-
chloroacetamide
Objective: To synthesize the core scaffold with >95% purity.

Preparation: Dissolve 1-adamantylamine (15.1 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol)

in anhydrous dichloromethane (DCM, 150 mL) in a round-bottom flask.
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Cooling: Place the flask in an ice bath (0°C) under nitrogen atmosphere.

Addition: Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise over 30 minutes. Critical:

Exothermic reaction; control addition rate to prevent boiling.

Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor via TLC

(Hexane:Ethyl Acetate 7:3).

Workup:

Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

Wash with saturated

(2 x 50 mL) to neutralize acid.

Wash with brine, dry over anhydrous

, and concentrate in vacuo.

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Validation:

NMR (

) should show a singlet at

ppm (2H,

) and characteristic adamantane multiplets at 1.6–2.1 ppm.

Protocol B: 11 -HSD1 Inhibition Assay (Scintillation
Proximity Assay)
Objective: To determine the

of the synthesized chloroacetamide derivative.

Reagents: Human recombinant 11
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-HSD1 microsomes,

-Cortisone, NADPH.

Incubation:

Mix 20

L of test compound (in DMSO) with 20

L of enzyme mixture in assay buffer (PBS, pH 7.4).

Incubate for 15 minutes at 37°C to allow potential covalent binding (pre-incubation is

critical for covalent inhibitors).

Substrate Addition: Add 20

L of

-Cortisone (200 nM final) and NADPH (200

M final).

Reaction: Incubate for 60 minutes at 37°C.

Termination: Add SPA beads coated with anti-cortisol antibody.

Measurement: Read on a scintillation counter.

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Part 5: Data Summary & Toxicology
Table 1: Comparative Pharmacological Profile
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Parameter Adamantane Alone
Chloroacetamide
Alone

Adamantyl-
Chloroacetamide

Lipophilicity (LogP) High (~4.2) Low (~0.2) Optimal (~3.5 - 4.5)

Reactivity Inert High (Non-specific)
Targeted (Specific

Cys)

Primary Target NMDA / M2 Channel General Alkylator
11

-HSD1 / Viral Proteins

Toxicity Risk CNS Side Effects Glutathione Depletion Off-target Alkylation

Toxicological Note: Chloroacetamides are potentially "PAINS" (Pan-Assay Interference

Compounds) due to high reactivity. To ensure drug-like properties, the reactivity must be

"tuned" (e.g., by adding steric bulk near the chlorine or using the adamantane cage to restrict

access only to deep hydrophobic pockets).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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